molecular formula C₂₃H₂₄BrP B113698 (3-Methylbut-2-enyl)triphenylphosphonium bromide CAS No. 1530-34-3

(3-Methylbut-2-enyl)triphenylphosphonium bromide

Cat. No. B113698
CAS RN: 1530-34-3
M. Wt: 411.3 g/mol
InChI Key: FTMCNCGWNJMMQS-UHFFFAOYSA-M
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Patent
US04330675

Procedure details

A mixture of 3,3-dimethylallyl bromide (50.0 g), triphenylphosphine (88.0 g) and dry toluene (500 ml) was stirred and heated at the reflux temperature for one hour, and then kept at the ambient temperature for 18 hours. The white precipitate of 3,3-dimethylallyl triphenylphosphonium bromide (m.p. 242°0 C.) was collected by filtration, washed with diethyl ether and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][Br:5].[C:7]1([P:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[Br-:5].[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][P+:13]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=CCBr)C
Name
Quantity
88 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the reflux temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white precipitate of 3,3-dimethylallyl triphenylphosphonium bromide (m.p. 242°0 C.) was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
[Br-].CC(=CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.